molecular formula C10H14FN3O4 B1678262 2'-deoxy-2'-fluoro-2'-C-methylcytidine CAS No. 817204-33-4

2'-deoxy-2'-fluoro-2'-C-methylcytidine

Cat. No. B1678262
CAS RN: 817204-33-4
M. Wt: 259.23 g/mol
InChI Key: NYPIRLYMDJMKGW-UZRKRJFESA-N
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Description

“2’-deoxy-2’-fluoro-2’-C-methylcytidine”, also known as PSI-6130, is a nucleoside inhibitor of the NS5B RNA polymerase of hepatitis C virus (HCV) with a K_i value of 4.3 μM . It is a potent inhibitor of HCV RNA replication in the subgenomic HCV replicon system .


Synthesis Analysis

The formation of the 5’-triphosphate of RO2433 (RO2433-TP), a derivative of PSI-6130, requires the deamination of PSI-6130 monophosphate. RO2433 monophosphate is subsequently phosphorylated to the corresponding di- and triphosphates by cellular UMP-CMP kinase and nucleoside diphosphate kinase .


Molecular Structure Analysis

The molecular structure of PSI-6130 is characterized by the presence of a fluorine atom and a methyl group on the 2’ carbon of the ribose sugar .


Chemical Reactions Analysis

The metabolism of PSI-6130 results in the formation of the 5’-triphosphate of the uridine congener, β-D-2’-deoxy-2’-fluoro-2’-C-methyluridine (PSI-6206; RO2433). This process involves the deamination of PSI-6130 monophosphate .

Scientific Research Applications

Hepatitis C Virus (HCV) Treatment

PSI-6130 has been identified as a potent and non-toxic inhibitor of HCV replication . It is the parent compound of PSI-6206, which is a prodrug of Sofosbuvir . Sofosbuvir is a clinically approved drug used to treat chronic hepatitis C . It works as a polymerase inhibitor .

Liver-Targeted Nucleotide Prodrug

The discovery and development of Sofosbuvir, a liver-targeted nucleotide prodrug, is based on PSI-6130 . This approach has led to increased cure rates for HCV .

Combination Therapy for HCV

Studies with PSI-6130 have shown an additive to synergistic response when tested in combination with other anti-HCV compounds . This suggests its potential use in combination therapies for HCV treatment .

Prodrug Development

PSI-6130 has played a significant role in the development of prodrugs . Prodrugs are inactive molecules that are converted into the active molecule when subjected to metabolism . PSI-6130 was found to be readily deaminated to PSI-6206, a prodrug of Sofosbuvir .

Improving Pharmacokinetic Profiles

The use of PSI-6130 in prodrug development has helped improve the pharmacokinetic profiles of active parent molecules . This is achieved by increasing the lipophilicity of the molecule, ultimately improving the pharmacokinetic profile .

Synthesis of PSI-6130

The efficient and scalable synthesis of PSI-6130 is crucial to support clinical development efforts . An improved, diastereoselective synthetic route starting with protected d-glyceraldehyde has been described .

Safety And Hazards

When handling PSI-6130, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised. All sources of ignition should be removed, and personnel should be evacuated to safe areas .

properties

IUPAC Name

4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3O4/c1-10(11)7(16)5(4-15)18-8(10)14-3-2-6(12)13-9(14)17/h2-3,5,7-8,15-16H,4H2,1H3,(H2,12,13,17)/t5-,7-,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPIRLYMDJMKGW-VPCXQMTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10231287
Record name 2'-Deoxy-2'-fluoro-2'-c-methylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10231287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-deoxy-2'-fluoro-2'-C-methylcytidine

CAS RN

817204-33-4
Record name 2′-Deoxy-2′-fluoro-2′-C-methylcytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=817204-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Deoxy-2'-fluoro-2'-c-methylcytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0817204334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Deoxy-2'-fluoro-2'-c-methylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10231287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PSI-6130
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05J68784G1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A slurry of 14 (14.7 kg) in MeOH (92.6 kg) is treated with catalytic amounts of methanolic sodium methoxide (0.275 kg). The reaction mixture is heated to ca. 50° C. and aged (ca. 1 h) until the hydrolysis is complete. The reaction mixture is quenched by addition of isobutyric acid (0.115 kg). The resulting solution is concentrated under moderate vacuum and then residual solvents are replaced with IPA (80 kg). The batch is distilled to a volume of ca. 50 L. The resulting slurry is heated to ca. 80° C. and then cooled slowly to ca. 5° C. and aged (ca. 2 h). The precipitated product is isolated by filtration, washed with IPA (16.8 kg) and dried in an oven at 70° C. in vacuo to afford 6.26 kg (88.9%) of 18 which assayed at 99.43% pure
Name
Quantity
14.7 kg
Type
reactant
Reaction Step One
Quantity
0.275 kg
Type
reactant
Reaction Step One
Name
Quantity
92.6 kg
Type
solvent
Reaction Step One
Name
Yield
88.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-deoxy-2'-fluoro-2'-C-methylcytidine
Reactant of Route 2
2'-deoxy-2'-fluoro-2'-C-methylcytidine
Reactant of Route 3
2'-deoxy-2'-fluoro-2'-C-methylcytidine
Reactant of Route 4
2'-deoxy-2'-fluoro-2'-C-methylcytidine
Reactant of Route 5
2'-deoxy-2'-fluoro-2'-C-methylcytidine
Reactant of Route 6
2'-deoxy-2'-fluoro-2'-C-methylcytidine

Q & A

Q1: What is the mechanism of action of PSI-6130 against the Hepatitis C virus (HCV)?

A1: PSI-6130 is a cytidine nucleoside analog that acts as a potent and selective inhibitor of HCV replication. [, ] It requires intracellular phosphorylation to its active form, PSI-6130-triphosphate (PSI-6130-TP). [, , ] PSI-6130-TP acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase (RdRp), the enzyme responsible for viral RNA replication. [, , ] It competes with natural cytidine triphosphate for incorporation into the growing RNA strand, ultimately leading to chain termination. [, ]

Q2: Is there a secondary metabolic pathway involved in PSI-6130's mechanism of action?

A2: Yes, research has shown that PSI-6130 is also metabolized into β-d-2′-deoxy-2′-fluoro-2′-C-methyluridine 5′-triphosphate (RO2433-TP). [, ] This occurs through the deamination of PSI-6130-monophosphate, followed by phosphorylation by cellular kinases. [] RO2433-TP also demonstrates inhibitory activity against HCV RdRp, although PSI-6130-TP is more potent. []

Q3: What is the primary route of phosphorylation for PSI-6130 to reach its active triphosphate form?

A3: PSI-6130 is initially phosphorylated by human deoxycytidine kinase (dCK) to form PSI-6130-monophosphate. [] It is then sequentially phosphorylated to the di- and triphosphate forms by UMP-CMP kinase and nucleoside diphosphate kinase, respectively. [] Notably, PSI-6130 is not a substrate for uridine-cytidine kinase 1 (UCK-1). []

Q4: Has resistance to PSI-6130 been observed in clinical settings?

A5: Clinical trials have shown a high barrier to resistance for PSI-6130. [, , , , ] Although the S282T mutation can confer low-level resistance, it is rarely observed clinically, likely due to its impact on viral replication capacity and the requirement for a high proportion of the viral population to carry this mutation for phenotypic resistance. [, , , ]

Q5: How does the resistance profile of PSI-6130 compare to other classes of HCV inhibitors?

A6: Studies suggest that nucleoside inhibitors, including PSI-6130, present a higher barrier to resistance selection compared to non-nucleoside polymerase or protease inhibitors. [] The combination of PSI-6130 with other classes of HCV inhibitors could be beneficial clinically by delaying the emergence of resistance. []

Q6: What is the bioavailability of PSI-6130, and what strategies have been employed to improve it?

A7: Pharmacokinetic studies in rhesus monkeys showed that PSI-6130 exhibits slow and incomplete absorption with an oral bioavailability of 24%. [] This led to the development of prodrugs, such as R-7128 (mericitabine) and PSI-7851, to enhance absorption and drug exposure. [, , ]

Q7: What are the primary metabolites of PSI-6130 observed in vivo?

A8: In rhesus monkeys, approximately 33% of the administered PSI-6130 dose is recovered unchanged in urine after intravenous administration, with an additional 19% recovered as its deaminated metabolite, 2′-deoxy-2′-fluoro-2′-C-methyluridine (PSI-6206). [] Oral administration results in lower urinary recovery of both compounds. []

Q8: Are there any known interactions of PSI-6130 with drug-metabolizing enzymes or transporters?

A9: While specific information regarding PSI-6130's interactions with drug-metabolizing enzymes or transporters is limited within the provided research, the development of prodrugs like PSI-7851, which targets the liver, suggests a role for specific metabolic pathways and/or transporters in its distribution and elimination. [] Further research is needed to fully elucidate these interactions.

Q9: What are the next steps in the research and development of PSI-6130 and related compounds?

A10: Future research should focus on: - Optimizing prodrug strategies to further enhance the bioavailability and pharmacokinetic profile of PSI-6130. [, ] - Evaluating the long-term safety and efficacy of PSI-6130 and its prodrugs in clinical trials. [] - Investigating the potential for combination therapies with other HCV inhibitors to improve treatment outcomes and minimize resistance development. [, ]

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